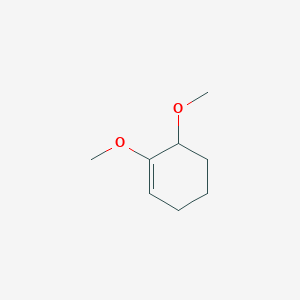
1,6-Dimethoxycyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Dimethoxycyclohex-1-ene is an organic compound with the molecular formula C8H14O2 It is a derivative of cyclohexene, where two methoxy groups are attached to the first and sixth carbon atoms of the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Dimethoxycyclohex-1-ene can be synthesized through several methods. One common approach involves the methoxylation of cyclohexene. This process typically requires the use of methanol and an acid catalyst, such as sulfuric acid, to facilitate the addition of methoxy groups to the cyclohexene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is essential to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethoxycyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanedione.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexene derivatives.
Scientific Research Applications
1,6-Dimethoxycyclohex-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,6-Dimethoxycyclohex-1-ene involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic transformations and receptor binding, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethoxycyclohexane: Similar structure but with both methoxy groups on the same carbon atom.
1,6-Dimethylcyclohex-1-ene: Similar structure but with methyl groups instead of methoxy groups.
Cyclohexane-1,2-diol: Similar ring structure with hydroxyl groups instead of methoxy groups.
Uniqueness
1,6-Dimethoxycyclohex-1-ene is unique due to the specific positioning of the methoxy groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in synthesis and research.
Properties
CAS No. |
61860-71-7 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
1,6-dimethoxycyclohexene |
InChI |
InChI=1S/C8H14O2/c1-9-7-5-3-4-6-8(7)10-2/h5,8H,3-4,6H2,1-2H3 |
InChI Key |
ROYPENREPGTGPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















